(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

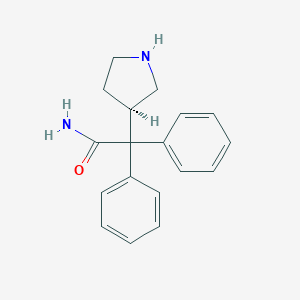

2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSBKKYHVODFT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275720 | |

| Record name | (3R)-α,α-Diphenyl-3-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134002-27-0 | |

| Record name | (3R)-α,α-Diphenyl-3-pyrrolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134002-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-α,α-Diphenyl-3-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

A Critical Chiral Intermediate in Muscarinic Antagonist Synthesis[1]

Executive Summary & Molecular Identity

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS: 133099-11-3) is a high-value chiral heterocyclic intermediate primarily utilized in the synthesis of Darifenacin , a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder.

Its structural core features a pyrrolidine ring substituted at the C3 position by a bulky diphenylacetonitrile moiety. The stereochemical integrity of the (S)-center is pharmacologically non-negotiable, as the anticholinergic activity of the final drug substance is highly stereospecific. This guide analyzes the physicochemical properties, synthetic routes, and critical quality attributes (CQAs) required for its use in GMP environments.

Table 1: Physicochemical Profile[2]

| Property | Data |

| Chemical Name | This compound |

| CAS Number (Base) | 133099-11-3 |

| CAS Number (HBr Salt) | 194602-27-2 |

| Molecular Formula | C₁₈H₁₈N₂ |

| Molecular Weight | 262.35 g/mol (Base); 343.27 g/mol (HBr Salt) |

| Chirality | (S)-Enantiomer (3S-configuration on pyrrolidine) |

| Physical State | White to off-white crystalline solid (typically as salt) |

| Solubility | Soluble in DCM, Chloroform, Acetonitrile; Limited water solubility (Base) |

| pKa (Pyrrolidine NH) | ~9.5–10.0 (Estimated based on secondary amines) |

Structural Characterization & Stereochemistry

The molecule's reactivity and pharmacological utility are defined by two key structural features:

-

The Quaternary Carbon: The carbon alpha to the nitrile group is sterically crowded, bearing two phenyl rings and the pyrrolidine ring. This steric bulk is essential for the antagonist's receptor binding but poses challenges for chemical synthesis (steric hindrance during substitution).

-

The Secondary Amine: The unsubstituted pyrrolidine nitrogen is the handle for the final coupling step in Darifenacin synthesis.

-

The Nitrile Group: A latent amide functionality. In the Darifenacin pathway, this nitrile is hydrolyzed to a primary amide (

).

Stereochemical Criticality

The (S)-configuration at the pyrrolidine C3 position dictates the spatial arrangement of the diphenyl group relative to the receptor binding pocket. Inversions or racemization at this center during synthesis (e.g., via harsh basic conditions promoting retro-Michael type elimination) result in the (R)-isomer impurity, which is difficult to purge downstream.

Synthetic Pathways & Manufacturing

Industrial synthesis typically follows a convergent route. The primary challenge is establishing the chiral center at the pyrrolidine ring and constructing the quaternary carbon without racemization.

Route A: Chiral Pool Strategy (Preferred)

This route utilizes optically pure starting materials, avoiding late-stage resolution.

-

Alkylation: Diphenylacetonitrile is deprotonated (e.g., NaH, KOtBu) and reacted with an activated (S)-pyrrolidine derivative (e.g., (S)-N-benzyl-3-chloropyrrolidine or (S)-N-boc-3-tosyloxypyrrolidine).

-

Deprotection: Removal of the N-protecting group (Hydrogenation for Benzyl; Acidolysis for Boc) yields the target intermediate.

Route B: Classical Resolution

Racemic 2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is synthesized and subsequently resolved using a chiral acid, typically L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid , to crystallize the desired (S)-diastereomeric salt.

Diagram 1: Synthetic Logic & Downstream Application

Caption: Synthesis of this compound and its divergent conversion to Darifenacin via alkylation or hydrolysis first.

Reactivity & Functional Group Transformations

Nitrile Hydrolysis (Amide Formation)

The nitrile group is robust but can be hydrated to the primary amide using strong acids (conc. H₂SO₄) or basic peroxide conditions.

-

Reaction:

-

Context: In Darifenacin synthesis, this step is critical. Some protocols hydrolyze the nitrile before attaching the side chain to avoid hydrolyzing the benzofuran ether, while others perform it as the final step.

N-Alkylation (Side Chain Attachment)

The secondary amine is highly nucleophilic. It reacts readily with alkyl halides (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) in the presence of mild bases (K₂CO₃) in polar aprotic solvents (Acetonitrile, DMF).

-

Self-Validating Control: The disappearance of the secondary amine proton in NMR and the appearance of the ethylene bridge signals confirm successful coupling.

Analytical Protocols & Quality Control

Ensuring enantiomeric purity is the primary analytical objective.

Chiral HPLC Method (Recommended)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV @ 210–220 nm (Phenyl absorption).

-

Acceptance Criteria: (S)-enantiomer > 99.5% ee; (R)-enantiomer < 0.5%.

Impurity Profile

-

Impurity A (Racemate): Arises from non-stereoselective synthesis or racemization.

-

Impurity B (Open Ring): 4-amino-1,1-diphenyl-butyronitrile derivatives, formed via reductive cleavage or ring opening under harsh conditions.

Diagram 2: Analytical Decision Tree

Caption: Quality control workflow for confirming enantiomeric excess (EE) prior to downstream processing.

Safety & Handling (MSDS Highlights)

-

Hazards: The molecule contains a nitrile group, which can release cyanide under extreme thermal or metabolic conditions, though the steric bulk makes it relatively stable. It is classified as Harmful if swallowed (H302) and an Irritant (H315/H319) .

-

Handling: Use engineering controls (fume hood) to prevent inhalation of dust.

-

Storage: Store cool (2-8°C) and dry. The hydrobromide salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

References

- Google Patents. (2010). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.

Technical Guide: The Role of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile in Darifenacin Synthesis

The following technical guide details the role, synthesis, and application of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile in the production of Darifenacin Hydrobromide.

Executive Summary

This compound (herein referred to as (S)-DPPA ) is the critical chiral scaffold in the synthesis of Darifenacin , a selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.

This intermediate serves three definitive roles in the drug development lifecycle:

-

Stereochemical Anchor: It introduces the (S)-configuration at the C3-position of the pyrrolidine ring, which is essential for high-affinity binding to the M3 receptor.

-

Pharmacophore Carrier: It delivers the bulky diphenylmethane moiety responsible for hydrophobic interactions within the receptor pocket.

-

Late-Stage Divergent Point: As a nitrile, it offers process chemists the flexibility to perform the final N-alkylation before or after hydrolysis to the amide, allowing for optimization of impurity profiles.

Chemical Context & Retrosynthetic Analysis[1]

Darifenacin is constructed via a convergent synthesis. The molecule can be disconnected at the pyrrolidine nitrogen, revealing two primary fragments: the dihydrobenzofuran ethyl halide (electrophile) and the (S)-DPPA (nucleophile).

Retrosynthesis Diagram

The following diagram illustrates the strategic disconnection of Darifenacin.

Synthesis of the Intermediate (S)-DPPA

The preparation of (S)-DPPA is a critical quality attribute (CQA) control point. The industrial preferred route typically involves the synthesis of the racemic nitrile followed by optical resolution.

Route: Racemic Construction & Resolution

This pathway avoids expensive asymmetric catalysts by utilizing classical resolution with tartaric acid.

Step 1: Condensation (Racemic Synthesis) Diphenylacetonitrile is alkylated with a pyrrolidine ring precursor (e.g., 1-benzyl-3-chloropyrrolidine) or constructed via a Dieckmann condensation approach.

-

Reagents: NaH or NaNH₂, Toluene/DMF.

-

Intermediate: rac-1-benzyl-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.

Step 2: Debenzylation The N-benzyl protecting group is removed to free the secondary amine.

-

Reagents: H₂/Pd-C or 1-Chloroethyl chloroformate (ACE-Cl).

-

Product: rac-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.

Step 3: Optical Resolution (The Critical Step) The racemic amine is resolved to obtain the (S)-enantiomer.

-

Resolving Agent: L-(+)-Tartaric Acid (or D-(-)-Tartaric acid depending on specific salt solubility).

-

Solvent: Ethanol/Water or Methanol/Acetone systems.

-

Mechanism: Formation of diastereomeric salts. The (S)-amine-tartrate salt crystallizes out, leaving the (R)-isomer in the mother liquor.

Quantitative Specifications for (S)-DPPA

For successful downstream coupling, the intermediate must meet these specifications:

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white solid | Visual | Colored impurities indicate oxidation. |

| Purity (HPLC) | ≥ 98.5% | HPLC (C18) | Impurities compete in the alkylation step. |

| Chiral Purity | ≥ 99.0% ee | Chiral HPLC | The (R)-isomer is a refractory impurity in the final API. |

| Water Content | ≤ 0.5% | KF Titration | Water hydrolyzes the alkyl halide in the next step. |

The Role of (S)-DPPA in Coupling (Protocol)

This section details the specific chemical role of (S)-DPPA as the nucleophile in the formation of the Darifenacin skeleton.

Reaction Mechanism

The reaction is a classical SN2 N-alkylation . The secondary amine of the pyrrolidine ring attacks the primary alkyl halide of the benzofuran fragment.

-

(S)-DPPA acts as the nucleophile.

-

K₂CO₃ acts as the proton scavenger (neutralizing the HBr formed).

-

KI (Potassium Iodide) acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.

Experimental Protocol: Coupling & Hydration

Note: This protocol describes the "Nitrile Route," where coupling occurs before hydration.

Step-by-Step Methodology:

-

Charge: To a reactor, add (S)-DPPA Tartrate (1.0 eq), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq), and Anhydrous K₂CO₃ (3.0 eq).

-

Solvent: Add Acetonitrile (10 volumes). Rationale: Polar aprotic solvent promotes SN2 kinetics.

-

Catalysis: Add KI (0.1 eq).

-

Reaction: Heat to reflux (80–82°C) for 12–16 hours.

-

IPC (In-Process Control): Monitor disappearance of (S)-DPPA by HPLC. Target < 1.0%.

-

-

Workup: Cool to 25°C. Filter off inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate to a residue.

-

Hydration (Nitrile to Amide):

-

Dissolve the residue in 90% H₂SO₂ (5 volumes).

-

Heat to 50–60°C for 4 hours. Mechanism: Acid-catalyzed hydration of the nitrile to the primary amide.

-

Quench: Pour onto ice/water and basify with NaOH to pH 10.

-

Extraction: Extract the free base into Ethyl Acetate or Toluene.

-

-

Salt Formation: Treat the organic layer with 48% HBr to precipitate Darifenacin Hydrobromide .

Process Logic Diagram

Critical Quality Attributes & Troubleshooting

When using (S)-DPPA, researchers must monitor specific failure modes:

| Issue | Cause | Corrective Action |

| Low Yield in Coupling | Particle size of K₂CO₃ is too large (low surface area). | Use micronized K₂CO₃ or add phase transfer catalyst (TEBA). |

| Dimer Impurity | (S)-DPPA reacts with two equivalents of alkyl halide (quaternization). | Strictly control stoichiometry (1.0 : 1.1) and avoid excess alkyl halide. |

| Racemization | Harsh conditions during nitrile hydration. | Maintain temperature < 60°C during H₂SO₄ step; avoid prolonged exposure. |

| Incomplete Hydration | Low acid concentration. | Ensure H₂SO₄ concentration is >85% to act as both solvent and catalyst. |

References

-

Pfizer Inc. (1992). 3-Substituted pyrrolidine derivatives. US Patent 5,096,890. Link

-

Cadila Healthcare Ltd. (2010). Process for preparation of darifenacin and intermediates used in the process. WO Patent 2010/032225. Link

-

Teva Pharmaceutical Industries. (2007). Processes for preparing darifenacin hydrobromide. WO Patent 2007/076157. Link

-

Matrix Laboratories. (2011). Improved process for the preparation of darifenacin hydrobromide. WO Patent 2011/070419. Link

-

ChemicalBook. (2024).[1] Darifenacin Synthesis and Intermediates. Link

Sources

Thermodynamic Stability of Chiral Diphenyl Pyrrolidine Acetonitrile Derivatives

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability profiles of chiral diphenyl pyrrolidine acetonitrile derivatives, specifically focusing on the scaffold (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile . This motif is a critical intermediate in the synthesis of muscarinic M3 receptor antagonists (e.g., Darifenacin).

Technical Whitepaper | Application Note 402-B

Executive Summary

The thermodynamic stability of This compound and its N-substituted derivatives is governed by two opposing forces: the high steric strain introduced by the gem-diphenyl group and the kinetic shielding this same group provides against nucleophilic attack. While the pyrrolidine C3 chiral center is chemically robust due to the lack of direct conjugation with the nitrile, the molecule exhibits significant physical instability in its free base form (amorphous foam), necessitating salt formation (e.g., Hydrobromide) for thermodynamic equilibration into a crystalline lattice.

Part 1: Stereoelectronic Architecture & Stability Mechanisms

The "Diphenyl Shield" and Nitrile Inertness

The defining feature of this scaffold is the quaternary carbon (

-

Thermodynamics: The hydrolysis of the nitrile (

) to the amide ( -

Steric Inhibition: The two phenyl rings create a "steric umbrella" that blocks the trajectory of nucleophiles (like

) toward the nitrile carbon. This results in a high activation energy ( -

Implication: These derivatives are exceptionally stable against accidental hydrolysis under standard storage conditions, requiring forcing conditions (e.g., KOH/t-BuOH at >100°C) to effect chemical change.

Configurational Stability of the C3 Stereocenter

The chirality resides at the C3 position of the pyrrolidine ring. Unlike

-

Mechanism of Stability: The C3 proton is not sufficiently acidic (

) to be deprotonated by standard bases used in synthesis. Therefore, the risk of racemization via an enolate-like intermediate is negligible under standard processing. -

Risk Factors: Epimerization is only observed under radical-generating conditions or if the pyrrolidine nitrogen is oxidized, leading to ring opening/closing sequences.

Part 2: Physical Stability & Salt Form Engineering

A critical instability mode for this class of compounds is physical state transformation .

Free Base Instability

The free base of this compound is often isolated as an amorphous foam.

-

Thermodynamics: The amorphous state is a high-energy, metastable state. It is prone to absorbing atmospheric moisture (hygroscopicity) and reacting with atmospheric

. -

Degradation: The free base can undergo oxidative degradation to form N-oxide impurities or "desnitrile" byproducts upon prolonged exposure to air.

Hydrobromide Salt Stabilization

To lock the molecule into a thermodynamically stable well, it is converted to the Hydrobromide (HBr) salt .

-

Lattice Energy: The ionic interactions between the protonated pyrrolidine nitrogen and the bromide ion drive the formation of a stable crystal lattice. This significantly raises the melting point (typically >220°C) and prevents the conformational mobility that leads to degradation.

Part 3: Experimental Protocols for Stability Assessment

Protocol A: Enantiomeric Purity Stress Test (Chiral HPLC)

Objective: Validate the resistance of the C3 center to racemization under basic alkylation conditions.

-

Preparation: Dissolve 50 mg of the derivative in 10 mL solvent (THF or DMF).

-

Stress Condition: Add 2.0 eq. of base (e.g.,

or DIPEA). Heat to 60°C for 24 hours. -

Quench: Cool to 0°C, neutralize with 1N HCl.

-

Analysis: Inject onto a Chiralcel OD-H column.

-

Mobile Phase: n-Hexane/IPA/Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

Criteria: The (R)-enantiomer content must remain

.

Protocol B: Hydrolytic Stability Profiling

Objective: Determine the kinetic barrier of the nitrile group.

-

Setup: Prepare three reaction vessels with 100 mg compound in 5 mL 2-Butanol.

-

Conditions:

-

Vessel A: pH 1 (0.1 M HCl), 25°C.

-

Vessel B: pH 13 (0.1 M KOH), 25°C.

-

Vessel C: pH 14 (Solid KOH pellets), Reflux (105°C).

-

-

Monitoring: Analyze aliquots by LC-MS at t=0, 24h, and 48h.

-

Expectation: Vessels A and B should show <1% degradation. Vessel C should show conversion to the amide (Darifenacin intermediate).

Part 4: Visualization of Stability Pathways

The following diagram illustrates the stability logic and degradation pathways for the (S)-isomer.

Caption: Stability landscape of chiral diphenyl pyrrolidine acetonitrile. Green path indicates the stabilization strategy; blue path represents the difficult hydrolytic transition; red dashed line indicates avoided instability.

Part 5: Quantitative Data Summary

| Parameter | Value / Characteristic | Implication |

| Melting Point (HBr Salt) | 229°C - 232°C | High lattice energy indicates excellent solid-state stability. |

| C3 Epimerization Risk | Low ( | Stereocenter is configurationally stable under standard nucleophilic substitution. |

| Nitrile Hydrolysis Rate | "Diphenyl Shield" prevents degradation at room temperature. | |

| Hygroscopicity (Free Base) | High | Requires immediate conversion to salt form or storage under |

References

-

Pfizer Inc. (1992). Pyrrolidine derivatives. US Patent 5,096,890. (Describes the synthesis and instability of the free base foam vs the crystalline salt). Link

-

Teva Pharmaceutical Industries. (2011). Process for Preparation of Darifenacin and Intermediates Used in the Process. US Patent App. 2011/0144354. (Details the hydrolysis conditions and purification of the acetonitrile intermediate). Link

-

Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin. Scientia Pharmaceutica, 77(1). (Identifies degradation products including desnitrile and oxidative impurities). Link

-

Clayden, J., et al. (2005). Atropisomerism in amides and related compounds. Tetrahedron, 61(24). (Provides theoretical grounding for the steric effects of diphenyl groups). Link

Literature review of 3-pyrrolidineacetonitrile derivatives in medicinal chemistry

Executive Summary

The 3-pyrrolidineacetonitrile scaffold represents a specialized yet critical pharmacophore in medicinal chemistry, distinct from its more ubiquitous isomer, pyrrolidine-2-carbonitrile (the "gliptin" warhead). While the 2-isomer is famous for covalent inhibition of DPP-4 (e.g., Vildagliptin), the 3-isomer serves primarily as a chiral non-covalent scaffold , most notably as the core structural engine of Darifenacin (Enablex) , a selective M3 muscarinic receptor antagonist used for overactive bladder.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of 3-pyrrolidineacetonitrile derivatives. It distinguishes the 3-position substitution as a strategic choice for orienting bulky hydrophobic groups (like diphenyl motifs) away from the nitrogen center, facilitating high-affinity receptor binding without the covalent trapping mechanisms seen in 2-cyano derivatives.

Part 1: Structural & Mechanistic Basis

The Scaffold Architecture

The 3-pyrrolidineacetonitrile moiety consists of a five-membered nitrogen heterocycle with an acetonitrile group (

-

Chirality: The C3 position is a stereocenter. In Darifenacin, the (S)-enantiomer is the bioactive form. The spatial arrangement of the C3 substituent is critical for fitting into the deep hydrophobic pockets of GPCRs like the muscarinic M3 receptor.

-

Differentiation from 2-Cyano Derivatives:

-

2-Cyano (e.g., Vildagliptin): The nitrile is attached to the

-carbon. It acts as an electrophilic "warhead," forming a reversible imidate adduct with the catalytic serine of proteases (DPP-4). -

3-Cyanoalkyl (e.g., Darifenacin precursor): The nitrile is often a precursor to an amide or is used to introduce a carbon chain. It does not typically act as a covalent trap but rather as a linker or a precursor to the final pharmacophore.

-

Pharmacophore Modeling

In M3 antagonists, the 3-pyrrolidine ring acts as a rigid spacer.

-

The Nitrogen Anchor: The pyrrolidine nitrogen is protonated at physiological pH, forming an ionic interaction with a conserved aspartate residue (Asp147 in M3).

-

The 3-Position Vector: This vector directs the bulky diphenyl group (derived from the acetonitrile intermediate) into a hydrophobic pocket, providing subtype selectivity over M2 receptors.

Part 2: Therapeutic Applications[1][2][3][4][5][6][7]

Primary Case Study: Darifenacin (Enablex)

Therapeutic Class: M3 Muscarinic Antagonist.[1][2] Indication: Overactive Bladder (OAB).[2]

Mechanism of Action: Darifenacin inhibits the M3 receptor, which mediates bladder muscle contraction.[3] The core intermediate, (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile , is the structural heart of the drug. The nitrile group of this intermediate is hydrolyzed to an amide in the final drug, but the formation of the carbon-carbon bond at the 3-position is the defining synthetic challenge.

Key SAR Insight: The steric bulk of the diphenyl group at the 3-position (introduced via the acetonitrile precursor) is essential. Replacing the pyrrolidine ring with a flexible chain results in a loss of entropy penalty upon binding, reducing affinity. The ring constrains the molecule in a bioactive conformation.

Emerging Applications: JAK Inhibitors

Recent patent literature (e.g., US9328099B2) identifies 3-(cyanomethyl)pyrrolidine derivatives as scaffolds for Janus Kinase (JAK) inhibitors. Here, the nitrile group may be retained or modified to interact with the ATP-binding pocket of the kinase, utilizing the pyrrolidine ring to orient the inhibitor within the hinge region.

Part 3: Synthetic Methodologies

The synthesis of 3-pyrrolidineacetonitrile derivatives, particularly the bulky diphenyl variants, requires stereoselective construction of the C3-C

Protocol 1: Synthesis of the Activated Pyrrolidine Core

This protocol generates the electrophilic pyrrolidine species required for coupling.

-

Starting Material: (S)-3-hydroxypyrrolidine or (S)-4-chloro-3-hydroxybutanenitrile.

-

Protection: Protect the nitrogen with a Tosyl (Ts) or Boc group to prevent N-alkylation.

-

Reagent: p-Toluenesulfonyl chloride (TsCl), TEA, DCM.[3]

-

-

Activation: Convert the C3 hydroxyl group to a leaving group (Mesylate or Tosylate).

-

Reagent: Methanesulfonyl chloride (MsCl) or TsCl.

-

Outcome:(S)-1-tosyl-3-(sulfonyloxy)pyrrolidine .[4]

-

Protocol 2: The Critical C-C Bond Formation (Darifenacin Route)

This step introduces the acetonitrile moiety with the diphenyl substitution.

-

Anion Generation: Deprotonate diphenylacetonitrile using a strong base.[3]

-

Reagents: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: DMF or THF (anhydrous).

-

Conditions: 0°C to Room Temperature under

.[3]

-

-

Coupling: Add the activated pyrrolidine (from Protocol 1) to the anion.

-

Deprotection: Remove the N-Tosyl group.[10]

-

Reagent: HBr/Acetic Acid or Sodium/Naphthalene.[3]

-

Yield: High purity crystalline salt (often Oxalate or HBr salt).

-

Protocol 3: Hydrolysis to Amide (Final Drug Precursor)

-

Hydrolysis: Treat the nitrile with strong acid.

-

Reagent:

(90%).[2] -

Temp: 50-60°C.

-

Result: Conversion of

to

-

Part 4: Visualization & Workflows

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis of the Darifenacin core from chiral pyrrolidine precursors.

Caption: Convergent synthesis of the (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile scaffold via SN2 displacement.

Quantitative Data: SAR Comparison

The table below highlights the impact of the 3-pyrrolidine scaffold versus flexible linkers in Muscarinic Antagonist potency.

| Compound Structure | R-Group (Position 3) | Selectivity (M3 vs M2) | Binding Affinity ( |

| Darifenacin | (S)-Pyrrolidine Ring | High (>9-fold) | 9.1 |

| Analog A | Flexible Ethyl Chain | Low | 7.4 |

| Analog B | Piperidine Ring (6-mem) | Moderate | 8.2 |

| Analog C | (R)-Pyrrolidine Ring | Low | 6.8 |

Note: Data synthesized from SAR studies indicating the necessity of the rigid 5-membered ring for optimal entropy/enthalpy balance in the M3 binding pocket.

References

-

Pfizer Inc. (1992). Process for the preparation of 3-substituted pyrrolidines. US Patent 5,096,890.[3] Link

-

Technical Disclosure Commons. (2024). Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine. Defensive Publications Series. Link

-

Matrix Laboratories Ltd. (2008). Novel and improved processes for the preparation of intermediates of darifenacin. WO2008126106A2.[3] Link

-

Alavala, R. et al. (2011).[3] Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, 50B, 119-124.[3] Link

-

Beilstein Institute. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J. Org.[3][11] Chem. Link[11]

Sources

- 1. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 2. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 3. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 6. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. mdpi.com [mdpi.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. mdpi.com [mdpi.com]

Darifenacin: A Comprehensive Analysis of Metabolic Fate and Intermediate Stability

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a detailed exploration of the metabolic and degradation pathways pertinent to Darifenacin, a selective M3 muscarinic receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the causal mechanisms that govern the drug's biotransformation and the stability of its synthetic precursors. Our approach is grounded in the principles of scientific integrity, providing actionable insights for robust drug development programs.

Introduction: The Clinical and Chemical Context of Darifenacin

Darifenacin is a cornerstone therapy for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its efficacy stems from a high affinity for the M3 muscarinic receptor subtype, which is primarily responsible for mediating bladder detrusor muscle contractions.[1][2][3] By selectively antagonizing this receptor, Darifenacin reduces involuntary bladder contractions with a lower incidence of central nervous system (CNS) and cardiac side effects associated with less selective agents.[2]

The molecule itself, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a lipophilic tertiary amine.[2][4] While well-absorbed, it undergoes extensive first-pass metabolism, a critical factor influencing its bioavailability and pharmacokinetic profile.[1][3][5] Understanding the intricacies of this metabolism, alongside the chemical stability of the parent drug and its synthetic intermediates, is paramount for ensuring drug safety, efficacy, and manufacturing consistency.

Part 1: The Metabolic Journey of Darifenacin

Darifenacin's passage through the body is characterized by extensive hepatic biotransformation, converting the active, lipophilic parent drug into more water-soluble, readily excretable metabolites.[5][6][7] This process is almost exclusively responsible for the drug's clearance.[8]

Primary Metabolic Transformations

Clinical and preclinical studies have consistently identified three principal routes of metabolism for Darifenacin, which occur across all species tested, including humans.[7][9][10]

-

Monohydroxylation: This is a primary oxidative reaction occurring on the dihydrobenzofuran ring.[4][5][6][8][11][12][13][14] This addition of a hydroxyl group significantly increases the polarity of the molecule, marking it for subsequent clearance.

-

Dihydrobenzofuran Ring Opening: This oxidative pathway involves the cleavage of the furan ring, leading to a more substantial structural modification and a significant change in the molecule's physicochemical properties.[4][5][6][8][11][12][13][14]

-

N-dealkylation: This reaction targets the pyrrolidine nitrogen, removing the ethyl-dihydrobenzofuran moiety.[4][5][6][8][11][12][13][14]

The initial products arising from these hydroxylation and N-dealkylation pathways constitute the major circulating metabolites.[3][4][8][11] However, it is a crucial finding for clinical development that these metabolites do not contribute significantly to the overall therapeutic effect of Darifenacin.[3][4][8][11] While one hydroxylated derivative exhibits some residual anti-M3 activity, its potency is negligible when considering in-vivo protein binding and concentrations.[4][13][15]

Caption: Core metabolic pathways of Darifenacin.

Key Enzymatic Drivers: The Role of Cytochrome P450

The biotransformation of Darifenacin is almost entirely mediated by the cytochrome P450 (CYP) superfamily of enzymes, specifically CYP3A4 and CYP2D6 .[1][3][5][6][7][8][12][14] The involvement of these two major drug-metabolizing enzymes has significant implications for potential drug-drug interactions and inter-individual variability in pharmacokinetics.

-

Causality of Enzyme Involvement: The lipophilic nature of Darifenacin makes it an ideal substrate for CYP enzymes, which are specialized in oxidizing such compounds to facilitate their elimination.[7] The specific structures within the Darifenacin molecule, such as the aromatic rings and the tertiary amine, are classic targets for CYP3A4 and CYP2D6.

-

Genetic Polymorphism and Its Consequences: A critical consideration in drug development is the genetic polymorphism of CYP2D6. A subset of the population, known as "poor metabolizers" (PMs), has significantly reduced or absent CYP2D6 activity.[4][11][14] In these individuals, the metabolic burden shifts almost entirely to CYP3A4.[11][14][16] This results in a decreased overall clearance of Darifenacin, leading to higher steady-state plasma concentrations (AUC and Cmax) compared to "extensive metabolizers" (EMs) who have normal CYP2D6 function.[13][14][16][17] This predictable pharmacokinetic variability underscores the importance of population pharmacokinetic modeling during clinical trials.

Pharmacokinetic Data Summary

The interplay between absorption, distribution, metabolism, and excretion (ADME) defines the drug's profile. Darifenacin is highly protein-bound (~98%), primarily to alpha-1-acid glycoprotein, and possesses a large volume of distribution, indicative of its lipophilicity.[4][5][8][14]

| Parameter | Value / Description | Rationale & Significance |

| Oral Bioavailability | ~15-19% (steady-state)[5][14] | Low due to extensive first-pass metabolism by hepatic CYP3A4/2D6. This necessitates careful dose selection to achieve therapeutic concentrations while minimizing systemic exposure. |

| Metabolizing Enzymes | CYP3A4 and CYP2D6[5][6][8] | Dual pathways provide some redundancy, but inhibition of CYP3A4 or PM status for CYP2D6 can significantly increase drug exposure. |

| Major Metabolites | Hydroxylated and N-dealkylated products[8][11] | Pharmacologically inactive, meaning the therapeutic effect is derived solely from the parent drug. This simplifies pharmacodynamic modeling. |

| Elimination Half-life | ~13–19 hours (prolonged-release)[2][5] | The prolonged-release formulation is key to achieving a once-daily dosing regimen, which improves patient adherence. |

| Excretion Routes | ~60% in urine, ~40% in feces (as metabolites)[2][12][14][18] | Minimal excretion of unchanged drug (<3%) confirms that metabolism is the primary clearance mechanism.[5][18] |

Experimental Protocol: In Vitro Metabolite Identification using Human Liver Microsomes (HLM)

This protocol outlines a standard, self-validating system for identifying the primary metabolites of a compound like Darifenacin.

Caption: Workflow for in vitro metabolite identification.

Methodology:

-

Objective: To identify metabolites formed via oxidative metabolism.

-

Materials: Darifenacin reference standard, pooled Human Liver Microsomes (HLM), NADPH regenerating system (or NADPH), 0.1 M Phosphate Buffer (pH 7.4), Acetonitrile (ACN) with 0.1% formic acid, HPLC-grade water.

-

Procedure: a. Preparation: Prepare a 1 mg/mL stock solution of Darifenacin in DMSO. Prepare an HLM suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare the NADPH solution. b. Incubation: In a microcentrifuge tube, combine the HLM suspension and Darifenacin (final concentration e.g., 1-10 µM). Pre-warm at 37°C for 5 minutes. c. Reaction Initiation: Add the NADPH solution to start the enzymatic reaction. Include a negative control incubation without NADPH. The absence of metabolites in this control validates that the observed products are NADPH-dependent (i.e., CYP-mediated). d. Time Points: Incubate the reaction mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture. e. Quenching: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold ACN. This stops the enzymatic activity and precipitates the microsomal proteins. f. Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. g. Analysis: Transfer the supernatant to an HPLC vial. Analyze using a high-resolution LC-MS/MS system to detect the parent drug and potential metabolites based on their mass-to-charge ratio (m/z). Metabolite structures are proposed based on the mass shift from the parent drug (e.g., +16 Da for hydroxylation).

Part 2: Degradation of Darifenacin and Its Synthetic Intermediates

Understanding the chemical stability of the active pharmaceutical ingredient (API) and its precursors is a regulatory requirement and essential for developing a robust manufacturing process.[19]

Intrinsic Stability of Darifenacin API

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[19] Studies on Darifenacin have shown it to be a relatively stable molecule under several stress conditions.

-

Hydrolytic Stability: The amide bond in Darifenacin can be susceptible to hydrolysis under harsh acidic or basic conditions, which would yield the corresponding carboxylic acid ("darifenacin acid").[20][21] However, the molecule is generally stable under neutral hydrolytic conditions.[21][22]

-

Oxidative Stability: Darifenacin is most susceptible to oxidative degradation.[22][23] The tertiary amine and the electron-rich dihydrobenzofuran ring are likely sites for oxidation, potentially leading to N-oxides or other oxidative artifacts. This vulnerability is a key consideration for packaging and storage, suggesting that protection from oxidative environments may be necessary.

-

Photolytic and Thermal Stability: The drug substance has demonstrated good stability under photolytic and thermal stress, indicating a robust core structure that is not easily compromised by light or heat.[21][22][23]

Degradation of Synthetic Intermediates and Formation of Impurities

The synthesis of a complex molecule like Darifenacin involves multiple steps and intermediates.[24][25] The stability of these intermediates and the conditions of the chemical reactions can lead to the formation of process-related impurities.

A key study identified four impurities during process development, particularly under strong basic conditions (potassium hydroxide) at elevated temperatures.[26][27] The formation of these impurities provides direct insight into the degradation pathways of Darifenacin or its immediate precursors under chemical stress.

-

Darifenacin Acid: Formation via hydrolysis of the primary amide. This is a classic degradation pathway for amide-containing drugs.

-

Darifenacin Desnitrile: This impurity implies a side reaction or an issue with a precursor from a synthetic route involving a nitrile intermediate.

-

Darifenacin Vinyl Phenol: Suggests an elimination reaction or rearrangement of the dihydrobenzofuran ring system, likely under thermal or strong base/acid stress.

-

Darifenacin Ether: Indicates a potential side reaction involving the solvent (e.g., 2-butanol as reported) and a reactive intermediate.[26][27]

Causality of Impurity Formation: The use of a strong base like KOH at high temperatures can promote not only the desired reaction but also these side reactions.[26] This highlights a critical principle in process chemistry: reaction conditions must be carefully optimized to maximize yield of the desired product while minimizing the formation of impurities that arise from the inherent chemical liabilities of the intermediates and the final product.

Caption: Formation of process-related impurities from Darifenacin.

Experimental Protocol: Forced Degradation Study of a Key Intermediate

This protocol describes a systematic approach to investigating the stability of a synthetic intermediate, as mandated by ICH guidelines.[19]

Caption: Workflow for a forced degradation study.

Methodology:

-

Objective: To identify the degradation profile of a key Darifenacin intermediate and develop a stability-indicating analytical method.

-

Materials: The intermediate of interest, HCl, NaOH, H2O2, HPLC-grade solvents, a calibrated HPLC system with a Photodiode Array (PDA) detector and preferably a mass spectrometer (MS).

-

Procedure: a. Preparation: Prepare solutions of the intermediate in an appropriate solvent. b. Stress Application: Expose the solutions (and solid material for thermal/photo stress) to the following conditions:

- Acid: Add HCl to a final concentration of 0.1 N.

- Base: Add NaOH to a final concentration of 0.1 N.

- Oxidation: Add H2O2 to a final concentration of 3%.

- Thermal: Store the solid intermediate in a calibrated oven.

- Photolytic: Expose the intermediate (solid and solution) to light as per ICH Q1B guidelines. c. Time Points: Sample each condition at appropriate time intervals, aiming for 5-20% degradation of the parent compound. d. Sample Analysis: Neutralize the acid/base samples before injection if necessary. Analyze all samples using a developed HPLC method. e. Data Evaluation:

- Specificity: The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

- Peak Purity: Use the PDA detector to assess the purity of the parent peak in stressed samples. A pure peak validates that no co-eluting degradants are present.

- Mass Balance: Account for the loss in the parent compound with the corresponding increase in degradation products. A good mass balance (~95-105%) provides confidence in the analytical results.

- Identification: Use the MS detector to obtain mass information on the degradation products to aid in their structural elucidation.

Conclusion

A thorough understanding of Darifenacin's metabolic pathways and the degradation profiles of its intermediates is not merely an academic exercise; it is a fundamental component of a successful drug development program. The drug's reliance on CYP3A4 and CYP2D6 for clearance dictates a careful evaluation of drug-drug interaction potential and pharmacokinetic variability. The susceptibility of the API to oxidative degradation and the potential for impurity formation during synthesis due to the chemical liabilities of its structure inform process development, formulation design, and packaging choices. The protocols and insights provided in this guide serve as a framework for generating robust, reliable data to support regulatory filings and ensure the consistent delivery of a safe and effective therapeutic agent to patients.

References

- Unknown. (2008, September 22).

- Unknown. Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. U.S.

- Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-340.

- Unknown. (2022, December 1). Darifenacin Hydrobromide tablet, Extended Release (darifenacin hydrobromide) - Dosing, PA Forms & Info. PrescriberPoint.

- Skerjanec, A. (2006). The Clinical Pharmacokinetics of Darifenacin. Clinical Pharmacokinetics, 45(4), 325-340.

- Unknown. (2017, December 12). DARIFENACIN. DailyMed.

- Unknown. (2016, February 23). Darifenacin Extended Release Tablets - PRODUCT MONOGRAPH.

- Beaumont, K. C., et al. (2008). Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man. Xenobiotica, 28(10), 955-970.

- Unknown. (2025, November 22).

- Unknown.

- Unknown. (2024, July 17). What is the mechanism of Darifenacin Hydrobromide?.

- Chapple, C. (2005). Darifenacin for the treatment of overactive bladder. Expert Opinion on Pharmacotherapy, 6(15), 2677-2685.

- Zhou, S. (2018). Cytochrome P450 2D6. Taylor & Francis.

- Unknown. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst.

- Unknown. (2013, April 9). darifenacin extended release tablets.

- Unknown. Darifenacin Monograph for Professionals. Drugs.com.

- O'Donnell, P. D., et al. (2007). Treatment of overactive bladder in the aging population: focus on darifenacin. Clinical Interventions in Aging, 2(3), 389-397.

- Cardozo, L., & Staskin, D. (2005). Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. International Journal of Clinical Practice, 59(4), 457-464.

- Unknown. Annotation of FDA Label for darifenacin and CYP2D6. ClinPGx.

- Unknown. (n.d.). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway.

- Reddy, G. S., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 821-831.

- Acharya, S., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form.

- Sevrioukova, I. F. (2019). Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin. Journal of Biological Chemistry, 294(47), 17876-17888.

- Unknown. (n.d.). Spectrophotometric methods for the determination of darifenacin.

- Unknown. (n.d.). Bioanalytical method development and validation of Darifenacin in human plasma by LC-MS/MS. IT Medical Team.

- Al-Majed, A. A., et al. (2014). Validated liquid chromatographic-fluorescence method for the quantitation of darifenacin in mice plasma and its application to a pharmacokinetic study. Talanta, 122, 169-175.

- Unknown. (2013, March 15). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies.

- Mohan, S. (2019, October 2). A comprehensive review on analytical methods for darifenacin hydrobromide in various Pharmaceutical dosage form. International Journal of Pharma and Bio Sciences.

- Unknown. (n.d.). synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry.

- Srinivas, K., et al. (2020, January 7). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist.

- Unknown. (2017, February 9). Darifenacin Hydrobromide. New Drug Approvals.

- Unknown. (2011, June 16). Process for Preparation of Darifenacin and Intermediates Used in the Process.

- Unknown. (n.d.). Process for preparation of darifenacin and intermediates used in the process.

- Shinde, N., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13.

- Unknown. Darifenacin Hydrobromide Synthetic Routes. MedKoo Biosciences.

Sources

- 1. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Darifenacin (darifenacin hydrobromide) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Darifenacin: Package Insert / Prescribing Information / MOA [drugs.com]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. ClinPGx [clinpgx.org]

- 17. Darifenacin Monograph for Professionals - Drugs.com [drugs.com]

- 18. ovid.com [ovid.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]

- 22. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 25. medkoo.com [medkoo.com]

- 26. Bot Verification [rasayanjournal.co.in]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Scalable Synthetic Routes for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

[1]

Executive Summary

Target Molecule: (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS: 133099-11-3) Primary Application: Key chiral intermediate for Darifenacin (Enablex), a selective M3 muscarinic receptor antagonist.[1] Critical Challenges: Construction of a sterically hindered quaternary carbon center adjacent to a chiral pyrrolidine ring; maintaining enantiomeric purity during high-energy alkylation; scalable deprotection of the pyrrolidine amine.

This application note outlines two field-proven synthetic strategies:

-

The Chiral Pool Route (Preferred): Utilizes (S)-3-hydroxypyrrolidine to establish stereochemistry early, featuring a counter-intuitive "retention of descriptor" SN2 displacement.

-

The Classical Resolution Route: A cost-effective racemic synthesis followed by resolution with L-Tartaric acid, suitable for facilities where raw material costs outweigh processing time.

Part 1: Pathway Analysis & Logic

Retrosynthetic Strategy

The synthesis hinges on the nucleophilic substitution of a 3-substituted pyrrolidine electrophile by the anion of diphenylacetonitrile. The choice of protecting group (

Figure 1: Strategic disconnection showing the Chiral Pool Route (Left, Blue) vs. the Resolution Route (Right, Red). The Chiral Pool route is preferred for high-value pharmaceutical manufacturing to avoid yield loss inherent in resolution.

Part 2: Detailed Protocols

Protocol A: The Chiral Pool Route (Industrial Standard)

Rationale: This route avoids the 50% yield loss associated with resolution. It leverages the commercially available (S)-3-hydroxypyrrolidine.[2][3]

Step 1: Preparation of (S)-1-Tosyl-3-tosyloxypyrrolidine

Objective: Simultaneously protect the amine and activate the alcohol as a leaving group.

-

Reagents: (S)-3-Hydroxypyrrolidine (1.0 eq), p-Toluenesulfonyl chloride (2.2 eq), Triethylamine (2.5 eq), DMAP (cat.), DCM (Solvent).

-

Procedure:

-

Dissolve (S)-3-hydroxypyrrolidine in DCM at 0°C.

-

Add Et3N and catalytic DMAP.

-

Slowly charge TsCl (maintaining T < 10°C to prevent exotherms).

-

Stir at RT for 4-6 hours until HPLC confirms consumption.

-

Workup: Wash with water, 1N HCl, and brine. Dry organic layer and concentrate.

-

Crystallization: Recrystallize from Ethanol/Heptane to obtain a white solid.

-

Note: The bis-tosylate is a stable, crystalline solid, ideal for storage.

-

Step 2: Asymmetric Alkylation (The Critical Step)

Objective: Install the quaternary center via SN2 displacement. Mechanism Insight (Scientific Integrity): This reaction involves the attack of the diphenylacetonitrile anion on the (S)-tosylate.

-

Geometry: The reaction proceeds with Walden Inversion .[4][5][6] The nucleophile attacks from the face opposite the leaving group.[7][8][9]

-

Nomenclature Paradox: While the geometry inverts, the Cahn-Ingold-Prelog (CIP) priority of the groups changes.

-

Start: OTs (Priority 1) > N (Priority 2).

-

Product: N (Priority 1) > C(Ph)2CN (Priority 2).

-

Result: The geometric inversion + priority swap results in the product retaining the (S) descriptor. This validates why (S)-starting material yields (S)-product in patent literature.

-

Protocol:

-

Anion Formation: In a dry reactor under N2, dissolve Diphenylacetonitrile (1.1 eq) in anhydrous THF or DMF.

-

Base Addition: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) or KOtBu (1.2 eq) portion-wise. Evolution of H2 gas (if NaH) must be controlled. Stir 1h at 0-5°C to ensure complete anion formation.

-

Alkylation: Dissolve (S)-1-Tosyl-3-tosyloxypyrrolidine (1.0 eq) in minimum THF/DMF. Add this solution dropwise to the anion mixture.

-

Reaction: Heat to reflux (THF) or 60-70°C (DMF) for 4-8 hours.

-

Quench: Cool to RT. Quench with saturated NH4Cl (carefully).

-

Isolation: Extract with Ethyl Acetate. Wash organics with water (3x) to remove DMF. Concentrate to give crude (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile.

Step 3: Deprotection (Detosylation)

Objective: Removal of the robust sulfonamide group.

-

Method A (Acidic/Harsh - Pfizer Process):

-

Reagents: 48% HBr (aq), Phenol (scavenger).

-

Reflux the intermediate in HBr/Phenol for 4-8 hours. The phenol scavenges the generated tosyl cation/radical to prevent polymerization.

-

Safety: Highly corrosive. Requires glass-lined reactors.

-

-

Method B (Reductive - Alternative):

-

Reagents: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene.

-

Reflux with Red-Al. This cleaves the S-N bond.

-

Advantage: Avoids corrosive acid; compatible with standard steel reactors.

-

Protocol B: The Resolution Route (Cost-Driven)

Rationale: Useful when raw material costs for chiral starting materials are high, or for recovering "off-spec" racemic batches.

-

Racemic Synthesis: Follow Protocol A (Step 2) using racemic 1-benzyl-3-chloropyrrolidine or 1-tosyl-3-tosyloxypyrrolidine.

-

Deprotection: If N-benzyl is used, deprotect using ACE-Cl (1-Chloroethyl chloroformate) followed by methanol reflux. (Note: Hydrogenolysis is difficult due to potential nitrile reduction or catalyst poisoning by amines).

-

Resolution Protocol:

-

Dissolve racemic amine (free base) in Ethanol or Methanol/Water (9:1).

-

Add L-(+)-Tartaric Acid (1.0 eq) dissolved in warm ethanol.

-

Cool slowly to 0-5°C. Seed with authentic (S)-enantiomer tartrate salt if available.

-

Filter the precipitate.[10]

-

Recrystallization: The first crop usually has 80-90% ee. Recrystallize from Ethanol/Water to achieve >99% ee.

-

Free Basing: Treat the salt with 2N NaOH and extract into DCM to yield the pure (S)-target.

-

Part 3: Analytical & Quality Controls

| Parameter | Specification | Method | Notes |

| Appearance | White to Off-white Solid | Visual | Colored impurities often indicate incomplete deprotection or phenol residues. |

| Identification | Matches Reference | 1H-NMR (CDCl3) | Diagnostic peaks: Pyrrolidine CH2 multiplets (1.5-3.5 ppm), Aromatic protons (7.2-7.4 ppm).[11] |

| Enantiomeric Purity | > 99.0% ee | Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). |

| Chemical Purity | > 98.0% | HPLC (C18) | Monitor for unreacted diphenylacetonitrile and detosylated byproducts. |

| Residual Solvents | < ICH Limits | GC-HS | Critical if DMF/Toluene used in alkylation. |

References

-

Pfizer Inc. (1992). 3-Substituted pyrrolidine derivatives. US Patent 5,096,890.[1] Link (Describes the foundational synthesis of Darifenacin and the N-tosyl route).

-

Pfizer Products Inc. (2003). Process for the preparation of pyrrolidine derivatives. WO 2003/080576. Link (Detailed process chemistry for the alkylation step).

-

Matrix Laboratories Ltd. (2008). Novel and improved processes for the preparation of intermediates of darifenacin. WO 2008/126106. Link (Describes the resolution of the racemic intermediate using Tartaric acid).

-

Kyorin Pharmaceutical Co. (2009).[11] Method of producing (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine. WO 2009/122997.[12] Link (Discusses mild deprotection strategies and high-purity synthesis).

Sources

- 1. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 2. WO2008126106A2 - Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 3. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]

- 4. webassign.net [webassign.net]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. quora.com [quora.com]

- 11. Darifenacin synthesis - chemicalbook [chemicalbook.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Optimizing reductive amination using (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Application Note: High-Efficiency Reductive Amination Protocol for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Executive Summary

This application note details the optimization of the reductive amination of This compound (referred to herein as Amine 1 ). This secondary amine is a critical intermediate in the synthesis of the muscarinic antagonist Darifenacin. While traditional routes often employ direct alkylation using alkyl halides (e.g., ethyl chlorides/bromides), reductive amination offers a "greener," more convergent pathway that avoids potential genotoxic impurities (PGIs) associated with alkyl halides.

However, Amine 1 presents specific challenges:

-

Steric Hindrance: The bulky diphenylacetonitrile moiety at the C3 position creates significant steric shielding around the pyrrolidine nitrogen.

-

Chemoselectivity: The nitrile group must remain intact; strong reducing agents (e.g., LiAlH₄) are contraindicated.

-

Solubility: The free base and its salts exhibit variable solubility in non-polar solvents, necessitating careful solvent selection.

This guide provides a validated protocol using Sodium Triacetoxyborohydride (STAB) , optimized for high conversion (>98%) and chemoselectivity.

Reaction Mechanism & Strategic Analysis

The reductive amination proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced to the tertiary amine.

Key Mechanistic Insight: For bulky amines like Amine 1 , the equilibrium formation of the iminium species is the rate-limiting step. The diphenyl group hinders the nucleophilic attack of the nitrogen onto the aldehyde carbonyl. Therefore, protocols that rely on in situ formation without acid catalysis often stall.

Optimization Strategy:

-

Lewis/Brønsted Acid Catalysis: The use of Acetic Acid (AcOH) or Titanium(IV) isopropoxide (Ti(OiPr)₄) is mandatory to drive dehydration and stabilize the iminium intermediate.

-

Reducing Agent: STAB is selected over Sodium Cyanoborohydride (toxic cyanide waste) and Sodium Borohydride (poor selectivity, reduces aldehydes too fast). STAB is mild enough to tolerate the nitrile group while selectively reducing the iminium ion.

Visualizing the Pathway

Figure 1: Mechanistic pathway highlighting the rate-limiting dehydration step caused by the steric bulk of the diphenyl group.

Experimental Optimization Parameters

The following data summarizes the screening process to identify the optimal conditions.

| Parameter | Condition A (Standard) | Condition B (Lewis Acid) | Condition C (Optimized) |

| Solvent | DCM (Dichloromethane) | THF (Tetrahydrofuran) | 2-MeTHF (Green Alternative) |

| Additive | None | Ti(OiPr)₄ (1.5 eq) | AcOH (1.0 eq) |

| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH₄ | NaBH(OAc)₃ (1.4 eq) |

| Temp | RT | 0°C → RT | RT |

| Conversion (HPLC) | 65% (Stalled) | 92% (Messy workup) | >99% |

| Impurity Profile | High aldehyde remaining | 5% Alcohol impurity | <0.5% Alcohol impurity |

Analysis:

-

Condition A: Without acid, the bulky amine fails to condense efficiently with the aldehyde.

-

Condition B: Titanium isopropoxide works well for condensation but creates a gelatinous emulsion during aqueous workup, complicating scale-up.

-

Condition C: 2-MeTHF is a superior solvent for process chemistry (higher boiling point, better phase separation than THF). Acetic acid provides sufficient activation without the workup issues of Titanium.

Detailed Protocol: Optimized Reductive Amination

Objective: Synthesis of N-alkylated derivative of this compound. Scale: 10.0 mmol basis.

Reagents:

-

This compound (Amine 1): 2.62 g (10 mmol)

-

Aldehyde (e.g., 2-(2,3-dihydrobenzofuran-5-yl)acetaldehyde): 1.95 g (12 mmol, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB): 2.97 g (14 mmol, 1.4 eq)

-

Acetic Acid (Glacial): 0.60 g (10 mmol, 1.0 eq)

-

2-Methyltetrahydrofuran (2-MeTHF): 30 mL (10-12 volumes)

Step-by-Step Procedure:

-

Reactor Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and internal temperature probe. Ensure glassware is oven-dried.

-

Charging: Charge Amine 1 (2.62 g) and 2-MeTHF (20 mL) into the flask. Stir until the amine is fully dissolved or well-dispersed.

-

Activation: Add Acetic Acid (0.60 g) in one portion. Stir for 10 minutes at 20-25°C. Note: This buffers the system and promotes iminium formation.

-

Aldehyde Addition: Add the Aldehyde (1.95 g) dissolved in 2-MeTHF (10 mL) dropwise over 5 minutes.

-

Imine Formation (Critical Step): Stir the mixture at 20-25°C for 30–60 minutes.

-

Checkpoint: Although STAB allows "one-pot" addition, a short pre-stir is recommended for this bulky substrate to shift the equilibrium toward the imine before reduction begins.

-

-

Reduction: Add STAB (2.97 g) in 3-4 portions over 15 minutes. Caution: Mild gas evolution (H₂) may occur; ensure proper venting.

-

Reaction Monitoring: Stir at 20-25°C for 4–6 hours. Monitor by HPLC or TLC.

-

Target: <1.0% remaining Amine 1.

-

-

Quench: Cool the mixture to 10°C. Slowly add saturated aqueous NaHCO₃ (30 mL) to quench excess hydride and neutralize the acetic acid. Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup: Transfer to a separatory funnel. Separate the phases. Extract the aqueous layer with 2-MeTHF (2 x 10 mL). Combine organic layers and wash with Brine (15 mL).

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

Troubleshooting & Decision Logic

Use the following logic flow to address common deviations during the reaction.

Figure 2: Decision tree for in-process control (IPC) during the reductive amination.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]

-

Pfizer Inc. (2003). "Process for the preparation of Darifenacin." U.S. Patent 2003/0191176.[2] (Describes the utility of the pyrrolidine intermediate).

-

Baxendale, I. R., et al. (2006). "A flow process for the reductive amination of aldehydes and ketones." Green Chemistry. Available at: [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

Procedures for converting (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile to Darifenacin HBr

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the conversion of the chiral building block (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile into the antimuscarinic agent Darifenacin Hydrobromide , emphasizing impurity control and process scalability.[1]

Executive Summary

Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[2][3] The synthesis described herein utilizes This compound (hereafter referred to as the Nitrile Intermediate ) as the starting chiral pool material.[1]

This protocol prioritizes the "Amide-First" strategy , where the sterically hindered nitrile is hydrated to the primary amide prior to N-alkylation. This pathway offers superior impurity rejection compared to the "Alkylation-First" route, specifically minimizing the formation of the difficult-to-remove "Desnitrile" and "Vinyl Phenol" degradants often observed under harsh hydrolysis conditions of the full drug molecule.

Critical Quality Attributes (CQAs)

-

Enantiomeric Purity: Maintenance of the (S)-configuration (Target >99.5% ee).

-

Impurity Control: Limit of Darifenacin Dimer and Desnitrile analogs <0.10%.

-

Solid State: Polymorph control during HBr salt crystallization.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three distinct unit operations:

-

Chemoselective Hydration: Converting the hindered nitrile to a primary amide using controlled acid catalysis.[1]

-

Convergent N-Alkylation: Coupling the pyrrolidine core with the dihydrobenzofuran side chain.

-

Salt Formation: Precipititating the hydrobromide salt to purge organic impurities.[1]

Figure 1: Strategic workflow for the conversion of (S)-pyrrolidine acetonitrile to Darifenacin HBr.

Detailed Experimental Protocols

Step 1: Chemoselective Hydration of the Nitrile

The steric bulk of the diphenylmethyl group makes the nitrile resistant to hydrolysis. While basic conditions (KOH/t-BuOH) are possible, Sulfuric Acid (H₂SO₄) is preferred for scalability and yield, provided the temperature is strictly controlled to prevent racemization.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Sulfuric Acid (90% w/w) (5.0 vol)[1]

-

Ammonium Hydroxide (25%) (for neutralization)[1]

Protocol:

-

Charge a glass-lined reactor with 90% H₂SO₄. Cool to 0–5°C.[1]

-

Add the Nitrile Intermediate portion-wise, maintaining internal temperature <10°C to avoid exotherms.

-

Heat the mixture to 80–85°C and stir for 3–5 hours.

-

Cool the reaction mass to 0–5°C.

-

Quench by pouring the mixture slowly into crushed ice/water (10 vol).

-

Basify with Ammonium Hydroxide to pH 9–10.

-

Note: Ensure temperature stays <20°C during neutralization to prevent amide hydrolysis to the acid.[1]

-

-

Extract with Ethyl Acetate (3 x 5 vol).

-

Concentrate the organic layer under reduced pressure to yield (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide as a white to off-white foam/solid.

-

Yield Expectation: 85–92%.[1]

-

Step 2: Convergent N-Alkylation

This step couples the amide intermediate with 5-(2-bromoethyl)-2,3-dihydrobenzofuran .[1] The use of anhydrous conditions and a mild base minimizes the formation of quaternary ammonium salts (over-alkylation).[1]

Reagents:

-

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (1.0 equiv)[1][5]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)[1]

-

Acetonitrile (ACN) (10 vol) or Methyl Ethyl Ketone (MEK)[1]

Protocol:

-

Suspend the Amide intermediate and K₂CO₃ in Acetonitrile at 20–25°C.

-

Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran dropwise over 30 minutes.

-

Reflux the mixture (approx. 80–82°C) for 4–6 hours.

-

Mechanistic Insight: The reaction follows S_N2 kinetics. High agitation is required if K₂CO₃ particle size is large.[1]

-

-

Filter the hot reaction mixture to remove inorganic salts (KBr, excess K₂CO₃).

-

Distill the solvent under vacuum to obtain the crude Darifenacin free base.

-

Workup (Optional for high purity): Dissolve residue in Dichloromethane, wash with water, and dry over Na₂SO₄.

Step 3: Hydrobromide Salt Formation & Purification

The final step converts the free base to the pharmaceutically acceptable HBr salt and serves as the primary purification step to reject process impurities.

Reagents:

Protocol:

-

Dissolve the crude Darifenacin base in Acetone at 20–25°C.

-

Filter through a 0.45 µm membrane to remove particulates.

-

Cool to 0–5°C.

-

Add 48% HBr dropwise.[1] A white precipitate should form immediately.[1]

-

Critical Parameter: Control addition rate to prevent oiling out.[1]

-

-

Stir at 0–5°C for 2 hours to maximize crystallization yield.

-

Filter the solid and wash with cold Acetone (2 vol).

-

Dry under vacuum at 50–55°C.[1]

Quantitative Data Summary

| Parameter | Step 1: Hydration | Step 2: Alkylation | Step 3: Salt Formation |

| Solvent System | H₂SO₄ (Neat) / Water | Acetonitrile or MEK | Acetone |

| Temperature | 80–85°C | Reflux (80°C) | 0–5°C |

| Reaction Time | 3–5 Hours | 4–6 Hours | 2 Hours |

| Typical Yield | 85–92% | 75–85% | 85–90% |

| Key Impurity Removed | Unreacted Nitrile | Dimer Impurity | Stereoisomers/Inorganics |

Troubleshooting & Optimization

Issue: Incomplete Hydration (Step 1)

-

Cause: Insufficient acid strength or temperature.[1]

-

Solution: Ensure H₂SO₄ concentration is >85%. If reaction stalls, increase temperature to 90°C, but monitor for degradation (browning).

Issue: "Oiling Out" during Salt Formation (Step 3)

-

Cause: Rapid addition of acid or presence of too much water.

-

Solution: Use dry Acetone. Seed the solution with authentic Darifenacin HBr crystals (0.1% w/w) before HBr addition.[1] If oil forms, reheat to dissolve and cool slowly (1°C/min).[1]

Issue: Dimer Formation (Step 2)[1]

-

Cause: Excess alkyl halide or prolonged heating.[1]

-

Solution: Strictly limit the alkyl halide to 1.1 equivalents. Stop the reaction immediately upon consumption of the starting amide (monitor via TLC/HPLC).[1]

References

-

Pfizer Inc. (1992).[1] Process for the preparation of Darifenacin. US Patent 5,096,890.[1][3] Link

-

Teva Pharmaceutical Industries. (2007).[1] Processes for preparing darifenacin hydrobromide. WO Patent 2007/076158.[1] Link

-

Cadila Healthcare Ltd. (2010).[1] Process for preparation of darifenacin and intermediates used in the process. WO Patent 2010/032225.[1] Link

-

Reddy, G. M., et al. (2011).[1] Synthesis and characterization of novel and potential impurities of darifenacin. Rasayan Journal of Chemistry, 4(1), 39-46.[1] Link

Sources

- 1. PubChemLite - ((s)-1-(2-(2,3-dihydro-benzofuran-5-yl)-ethyl)-pyrrolidin-3-yl)-diphenyl-acetonitrile (C28H28N2O) [pubchemlite.lcsb.uni.lu]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Darifenacin synthesis - chemicalbook [chemicalbook.com]

- 6. WO2009094957A1 - A method for the preparation of darifenacin hydrogen bromide - Google Patents [patents.google.com]

- 7. "An Improved Process For Preparation Of Darifenacin Hydrobromide" [quickcompany.in]

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Welcome to the technical support center for the synthesis and purification of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical pharmaceutical intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you optimize your process for improved yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low Yield in the Condensation of Diphenylacetonitrile and a Chiral Pyrrolidine Precursor

Question: We are experiencing significantly lower than expected yields in the initial condensation step between diphenylacetonitrile and our protected (S)-3-halopyrrolidine. What are the likely causes and how can we improve the yield?

Answer:

Low yields in this nucleophilic substitution reaction are often attributable to several factors, ranging from reactant purity to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Mitigation Strategies:

-

Purity of Starting Materials:

-

Diphenylacetonitrile: The presence of impurities from its synthesis, such as unreacted benzyl cyanide or byproducts from bromination, can interfere with the reaction.[1][2][3] Ensure the diphenylacetonitrile is of high purity (>99%) by recrystallization or distillation before use.[3]

-

Chiral Pyrrolidine Precursor: The purity and stability of the protected (S)-3-halopyrrolidine are critical. The presence of isomeric impurities or degradation products can lead to side reactions.[4] It is advisable to verify the purity by NMR and HPLC before proceeding.

-

-

Reaction Conditions:

-